molecular formula C28H27BrN2O3S2 B2477286 ethyl 2-(2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 681274-61-3

ethyl 2-(2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No. B2477286
CAS RN: 681274-61-3
M. Wt: 583.56
InChI Key: DSOZEWCKTUGKPE-UHFFFAOYSA-N
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Description

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of thiophene derivatives can vary greatly depending on the specific compound. For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .


Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions, depending on their specific structure and the conditions under which the reactions are carried out .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can vary greatly depending on the specific compound .

Scientific Research Applications

Heterocyclic Synthesis

  • Ethyl 2-(2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is involved in heterocyclic synthesis, a crucial area in medicinal chemistry for developing new therapeutic agents. For instance, its reactivity with various reagents allows the formation of fused heterocyclic systems, which can be of high pharmaceutical relevance (Wardaman, 2000).

Structural Characterization and Synthesis

  • The compound has been a subject of interest in structural characterization studies. For example, research has been conducted on the synthesis and characterization of new azo-Schiff bases using this compound, providing insights into its molecular structure and properties (Menati et al., 2020).

Synthesis of Pharmaceutical Derivatives

  • The compound is used to synthesize various pharmaceutical derivatives. These derivatives could potentially have applications in treating different medical conditions, as shown in studies where novel heterocycles were synthesized for potential anticancer activities (Abdel-Motaal et al., 2020).

Applications in Material Science

  • It also finds applications in material science, such as in the synthesis of azo dyes, highlighting its versatility beyond pharmaceutical applications (Sabnis & Rangnekar, 1989).

Antimicrobial and Antioxidant Studies

  • Several studies have focused on synthesizing compounds from this compound for antimicrobial and antioxidant purposes. This indicates its potential in developing new agents for treating infections and oxidative stress-related conditions (Raghavendra et al., 2016).

Radiation-Induced Radicals Study

  • The compound has been used in studies exploring the effects of irradiation on chemicals, which is significant for understanding radiation chemistry and developing radiation-resistant materials (Usta et al., 2012).

Mechanism of Action

The mechanism of action of thiophene derivatives can vary greatly depending on the specific compound and its biological target .

Safety and Hazards

The safety and hazards associated with thiophene derivatives can vary greatly depending on the specific compound .

Future Directions

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

properties

IUPAC Name

ethyl 2-[[2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27BrN2O3S2/c1-2-34-28(33)26-21-8-4-6-10-23(21)36-27(26)30-25(32)17-35-24-16-31(22-9-5-3-7-20(22)24)15-18-11-13-19(29)14-12-18/h3,5,7,9,11-14,16H,2,4,6,8,10,15,17H2,1H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSOZEWCKTUGKPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

583.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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